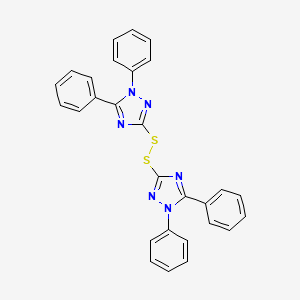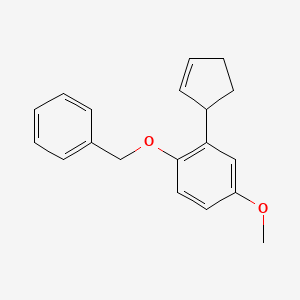![molecular formula C20H21N3O2 B14597793 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- CAS No. 59849-98-8](/img/structure/B14597793.png)
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its structure consists of a spirocyclic core with a triaza ring and a benzoyl-phenyl group, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one
Uniqueness
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- stands out due to its specific spirocyclic structure and the presence of both benzoyl and phenyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
59849-98-8 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-benzoyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C20H21N3O2/c24-18(16-10-4-1-5-11-16)22-19(25)23(17-12-6-2-7-13-17)21-20(22)14-8-3-9-15-20/h1-2,4-7,10-13,21H,3,8-9,14-15H2 |
Clave InChI |
RWAFKLLRYAKEKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)NN(C(=O)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


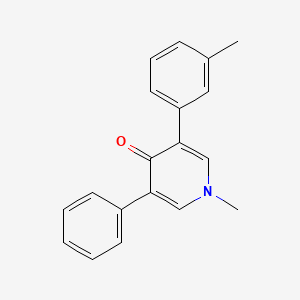
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
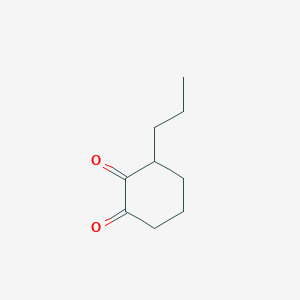
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
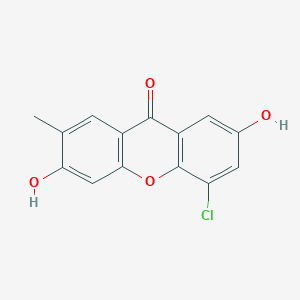
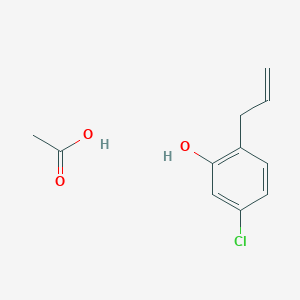
![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
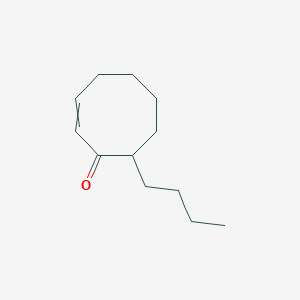
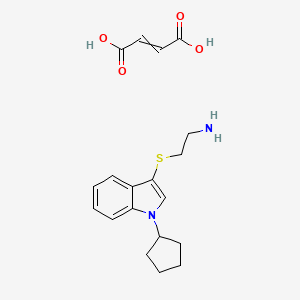
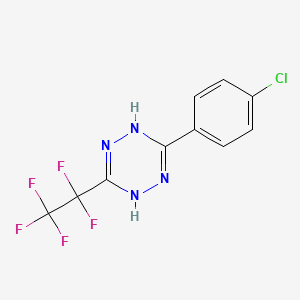
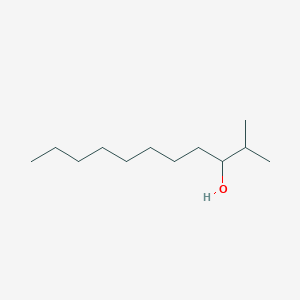
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
